4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid)
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Overview
Description
4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a sulfonic acid group, a methylphenyl group, and a sulfobutyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) typically involves multi-step organic reactions. One common method includes the reaction of 3-methylphenylamine with 1,4-butanesultone under controlled conditions to introduce the sulfobutyl group. This is followed by sulfonation to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonates or sulfinates.
Scientific Research Applications
4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is used in biochemical assays and as a labeling reagent for proteins and other biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-sulfobutyl)-3-methylaniline disodium salt: This compound has a similar structure but with two sulfobutyl groups.
4,4’-[(3-Methylphenyl)imino]di(1-butanesulfonic acid): This compound has a similar backbone but with different substituents.
Uniqueness
4,4'-(m-Tolylazanediyl)bis(butane-1-sulfonic acid) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-[3-methyl-N-(4-sulfobutyl)anilino]butane-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6S2/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHVXRAZMXBDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCCS(=O)(=O)O)CCCCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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